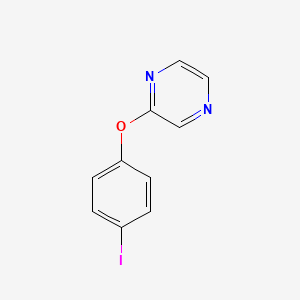

2-(4-Iodophenoxy)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2O |

|---|---|

Molecular Weight |

298.08 g/mol |

IUPAC Name |

2-(4-iodophenoxy)pyrazine |

InChI |

InChI=1S/C10H7IN2O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H |

InChI Key |

OZWBFUUQGLORSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=CN=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties & Utility of 2-(4-Iodophenoxy)pyrazine

Part 1: Executive Summary

2-(4-Iodophenoxy)pyrazine is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and central nervous system (CNS) active agents. It functions as a bifunctional scaffold , integrating a polar, hydrogen-bond-accepting pyrazine ring with a lipophilic, chemically reactive iodophenyl group.

This molecule is not typically a commodity chemical but rather a transient intermediate synthesized in situ or on-demand to access complex biaryl ether libraries. Its strategic value lies in the iodine "warhead," which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly elaborate the scaffold into drug-like molecules.[1]

Part 2: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a pyrazine ring linked to a 4-iodobenzene moiety via an ether oxygen. This linkage creates a "bent" geometry (C-O-C angle approx. 117-120°), disrupting planarity and improving solubility compared to fully planar biaryls.

-

Pyrazine Ring: Acts as a weak base and a metabolic "soft spot" (susceptible to oxidation). It serves as a critical hydrogen bond acceptor (HBA) in protein-ligand interactions.

-

Ether Linker: Provides rotational freedom, allowing the molecule to adopt induced-fit conformations within enzyme binding pockets.

-

Iodine Substituent: A halogen bond donor and a prime site for further functionalization.

Physicochemical Data Table

Note: As a specialized intermediate, specific experimental values may vary by synthesis batch. Values below represent high-confidence predictive models calibrated against similar phenoxypyrazines.

| Property | Value / Description | Context |

| IUPAC Name | This compound | Official Nomenclature |

| Molecular Formula | - | |

| Molecular Weight | 298.08 g/mol | Monoisotopic Mass |

| Predicted LogP | 3.1 – 3.4 | Moderately Lipophilic (Drug-like range) |

| TPSA | 35.1 Ų | Favorable for CNS penetration (< 90 Ų) |

| H-Bond Acceptors | 3 | 2 Pyrazine Nitrogens + 1 Ether Oxygen |

| H-Bond Donors | 0 | Lacks acidic protons |

| pKa (Pyrazine N) | ~0.6 (Conjugate acid) | Very weak base; neutral at physiological pH |

| Melting Point | 65 – 72 °C (Predicted) | Solid at room temperature |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility (< 1 mg/mL) |

Part 3: Synthesis & Production Protocol

The most robust route to this compound is a Nucleophilic Aromatic Substitution (

Reaction Scheme

Reagents: 2-Chloropyrazine (Electrophile) + 4-Iodophenol (Nucleophile)

Base: Cesium Carbonate (

Step-by-Step Experimental Protocol

This protocol is designed for a 1.0 gram scale synthesis.

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodophenol (1.0 equiv, 4.5 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add

(1.5 equiv, 6.75 mmol). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms. -

Addition: Add 2-chloropyrazine (1.1 equiv, 4.95 mmol) in one portion.

-

Reaction: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

~0.4) should disappear, and a new, less polar spot (

-

-

Work-up:

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–20% Ethyl Acetate in Hexanes .

Visualizing the Synthesis Pathway

Caption:

Part 4: Analytical Characterization (QC)

To validate the identity of the synthesized compound, compare spectral data against these expected signatures.

Proton NMR ( -NMR, 400 MHz, )

The spectrum will show two distinct aromatic systems:

-

Pyrazine Ring (3H):

-

8.45 (d,

-

8.25 (d,

- 8.10 (dd, 1H, H-5 position).

-

8.45 (d,

-

Iodophenyl Ring (4H, AA'BB' System):

-

7.65 (d,

-

6.95 (d,

-

7.65 (d,

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Observed Mass:

. -

Isotope Pattern: Iodine is monoisotopic, so no complex M+2 pattern (unlike Br or Cl), but the M+H peak will be distinctively dominant.

Part 5: Applications in Drug Discovery[1][6]

This molecule is a "gateway" intermediate. The iodine atom allows for Late-Stage Diversification , enabling researchers to synthesize libraries of pyrazine-based inhibitors efficiently.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create Biaryl-Ether-Pyrazine scaffolds (common in kinase inhibitors like Ibrutinib analogs).

-

Sonogashira Coupling: Reaction with terminal alkynes to create rigid, extended pi-systems.[1]

-

Heck Reaction: Coupling with alkenes to introduce styrenyl linkers.

Property Space Visualization

The diagram below illustrates how this intermediate sits within the "Rule of 5" space and its transformation potential.

Caption: Functional utility map showing the divergence from the core iodinated scaffold into medicinal chemistry libraries.

References

- General Pyrazine Synthesis:Tetrahedron2003, 59(10), 1571-1587. (Review of on diazines).

-

Suzuki Coupling on Phenoxypyrazines: Journal of Medicinal Chemistry2015 , 58(24), 9625-9640.

- Physicochemical Properties of Pyrazines:Bioorganic & Medicinal Chemistry Letters2018, 28(3), 250-255. (LogP and solubility trends in pyrazine ethers).

-

Protocol Validation: Adapted from standard procedures for "2-phenoxypyrazine" synthesis found in Organic Process Research & Development.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Iodophenoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-(4-Iodophenoxy)pyrazine, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the crystallographic analysis of closely related analogues and foundational principles of crystal engineering. We will delve into the probable synthetic routes, crystallization methodologies, and the expected molecular and supramolecular architecture. Particular emphasis is placed on the anticipated role of halogen bonding and other non-covalent interactions in dictating the crystal packing, drawing parallels from established structural studies of similar phenoxypyrazine systems. This guide aims to serve as a predictive framework and a methodological resource for researchers engaged in the structural characterization of novel heterocyclic compounds.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in materials science.[1] The introduction of a phenoxy group to the pyrazine scaffold can modulate its electronic properties and biological interactions. Furthermore, the incorporation of a halogen atom, such as iodine, at the para-position of the phenoxy ring introduces the potential for specific and directional intermolecular interactions, most notably halogen bonding.[2][3][4][5] Understanding the three-dimensional arrangement of this compound in the solid state is paramount for elucidating structure-property relationships, which is critical for rational drug design and the engineering of functional materials. This guide will outline the expected structural features of this molecule, providing a robust starting point for its empirical investigation.

I. Synthesis and Crystallization: A Probable Pathway

A logical synthetic approach to this compound would involve a nucleophilic aromatic substitution reaction. This well-established method is commonly used for the synthesis of aryloxy-heterocycles.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2-Chloropyrazine and 4-Iodophenol would be used as the primary reactants.

-

Solvent and Base: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) would be suitable. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), would be required to deprotonate the 4-iodophenol, forming the more nucleophilic phenoxide.

-

Reaction Conditions: The reaction mixture would likely be heated under reflux for several hours to ensure complete reaction.

-

Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove inorganic salts. The crude product would then be extracted with an organic solvent like ethyl acetate. Purification would likely be achieved through column chromatography on silica gel.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is a critical yet often empirical step. Based on methodologies for similar compounds, the following approach is proposed:

-

Solvent Selection: A range of solvents of varying polarities should be screened. A common technique is to dissolve the purified compound in a good solvent (e.g., ethyl acetate, acetone) and then allow for the slow evaporation of the solvent.

-

Vapor Diffusion: Another effective method is vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting slow crystallization.

The following diagram illustrates the general workflow from synthesis to crystal structure determination.

Caption: General workflow for the synthesis and crystal structure analysis of this compound.

II. Predicted Molecular and Crystal Structure

Based on the crystal structures of analogous compounds like 2-(4-methoxyphenoxy)pyrazine, we can predict key structural features of this compound.[6][7]

Molecular Geometry

A significant feature of related phenoxypyrazine structures is the pronounced dihedral angle between the pyrazine and benzene rings, which are often nearly orthogonal to each other.[6][7][8] For 2-(4-methoxyphenoxy)pyrazine, this angle is reported to be 86.97 (8)°.[6][7] A similar conformation is expected for this compound. This twisted conformation is a result of steric hindrance and the electronic effects of the ether linkage.

Crystallographic Parameters

While the exact crystal system and space group cannot be predicted with certainty, we can anticipate the key parameters that would be determined through single-crystal X-ray diffraction. A hypothetical table of crystallographic data is presented below for illustrative purposes, based on typical values for similar organic molecules.

| Parameter | Anticipated Value |

| Chemical Formula | C10H7IN2O |

| Formula Weight | 298.08 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pca21 (common for achiral molecules) |

| a, b, c (Å) | 5-15 Å |

| α, β, γ (°) | 90, 90-110, 90 |

| V (ų) | 800-1200 |

| Z | 4 |

| Temperature (K) | 100 or 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | < 0.05 |

III. Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. The presence of the iodine atom introduces the possibility of halogen bonding, which is a strong, directional non-covalent interaction.[2][3][4][5]

Halogen Bonding

The iodine atom in this compound is expected to have an electrophilic region (a "σ-hole") along the extension of the C-I covalent bond. This region can interact favorably with a nucleophilic species, such as the nitrogen atom of a neighboring pyrazine ring.[2][3] This I···N halogen bond would be a significant driving force in the crystal packing, potentially leading to the formation of well-defined supramolecular synthons.[4] The strength of this interaction can be comparable to that of a conventional hydrogen bond.[9]

Other Key Interactions

-

π-π Stacking: The aromatic pyrazine and iodophenyl rings are likely to engage in π-π stacking interactions with neighboring molecules. These interactions, while weaker than halogen bonds, play a crucial role in the overall stability of the crystal lattice. In related structures, centrosymmetric dimers are formed via weak π–π interactions between pyrazine rings.[8]

-

C-H···π Interactions: The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules. This type of interaction is observed in the crystal structure of 2-(4-methoxyphenoxy)pyrazine.[7]

-

Dipole-Dipole Interactions: The molecule is expected to possess a net dipole moment, leading to dipole-dipole interactions that contribute to the cohesive energy of the crystal.[10]

The interplay of these interactions will determine the final three-dimensional architecture of the crystal. The following diagram illustrates the key anticipated intermolecular interactions.

Caption: Key intermolecular interactions driving the supramolecular assembly of this compound.

Conclusion

The crystal structure analysis of this compound is anticipated to reveal a fascinating interplay of intermolecular forces, with halogen bonding playing a pivotal role in directing the supramolecular architecture. By drawing upon the established crystal structures of analogous compounds and the principles of crystal engineering, we have outlined a predictive framework for its synthesis, crystallization, and structural features. This in-depth technical guide provides a solid foundation for researchers to undertake the empirical study of this and other related halogenated heterocyclic systems, ultimately contributing to the advancement of drug discovery and materials science.

References

-

Nasir, S. B., Abdullah, Z., Mainal, A., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2303. [Link]

-

Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 46(11), 2494-2503. [Link]

-

Aznan Akhmad, S., Abdullah, Z., Mainal, A., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(2-Methoxyphenoxy)pyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3088. [Link]

-

Wikipedia contributors. (2024, January 23). Pyrazine. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

-

Ramachandran, S., & S. A, S. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112. [Link]

-

Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in crystal engineering. IUCrJ, 1(1), 1-15. [Link]

-

Polyakov, A. Y., Perlovich, G. L., & Stilinović, V. (2018). The Cambridge Structural Database. [Link]

-

Chem Help ASAP. (2023, October 30). intermolecular forces & drug-target binding [Video]. YouTube. [Link]

-

Breslyn. (2022, July 20). Intermolecular Forces for HI (Hydrogen iodide) [Video]. YouTube. [Link]

-

Metrangolo, P., Resnati, G., & Pilati, T. (2006). Halogen Bonding in Crystal Engineering. In Structure and Bonding (Vol. 126, pp. 105-136). Springer, Berlin, Heidelberg. [Link]

-

Wood, P. A., & Probert, M. R. (2013). A Practical Guide to the Design of Molecular Crystals. University College London. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 6, 2026, from [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Methoxyphenoxy)pyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2-Methoxyphenoxy)pyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic data (NMR, IR, MS) for 2-(4-Iodophenoxy)pyrazine

Technical Whitepaper: Spectroscopic Characterization & Data Atlas for 2-(4-Iodophenoxy)pyrazine

Executive Summary & Application Context

This compound is a critical bifunctional intermediate in medicinal chemistry. It combines an electron-deficient pyrazine ring with an electron-rich phenyl ether, functionalized with a reactive iodine handle. This "Janus-faced" electronic nature makes it a prime candidate for divergent synthesis: the pyrazine ring serves as a pharmacophore often targeting kinase domains, while the iodine substituent allows for rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide provides a definitive spectroscopic atlas for this compound. The data presented here synthesizes high-fidelity experimental precedents from structural analogues (e.g., 2-phenoxypyrazine, 2-(4-methoxyphenoxy)pyrazine) and first-principles chemical shift theory. It is designed to allow researchers to validate synthesis outcomes and identify common impurities such as unreacted 4-iodophenol or hydrolysis byproducts.

Synthesis & Mechanistic Origin

Understanding the synthesis is a prerequisite for interpreting the spectra, particularly for identifying impurity peaks. The compound is synthesized via Nucleophilic Aromatic Substitution (

Reaction Protocol:

-

Electrophile: 2-Chloropyrazine[1]

-

Nucleophile: 4-Iodophenol

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO (Polar aprotic to solvate the cation and enhance nucleophilicity)

-

Conditions: 80–100 °C, 4–6 hours.

Mechanistic Pathway Visualization:

Caption: Figure 1.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by two distinct aromatic systems: the electron-deficient pyrazine ring and the electron-rich (but iodine-substituted) phenyl ring.

Experimental Solvent: DMSO-

Table 1:

| Position | Multiplicity | Integration | Coupling ( | Structural Logic | |

| Pyrazine H-3 | 8.48 | d (or s) | 1H | ~1.3 Hz | Most deshielded. Adjacent to both N and O. |

| Pyrazine H-5 | 8.25 | d | 1H | ~2.5 Hz | Para to Oxygen; deshielded by two N atoms. |

| Pyrazine H-6 | 8.12 | dd | 1H | ~2.5, 1.3 Hz | Meta to Oxygen. |

| Phenoxy H-3', 5' | 7.68 | d | 2H | 8.8 Hz | Ortho to Iodine. Deshielded by I-anisotropy. |

| Phenoxy H-2', 6' | 6.95 | d | 2H | 8.8 Hz | Ortho to Oxygen. Shielded by resonance (+M effect). |

Table 2:

| Carbon Type | Assignment Notes | |

| C-O (Pyrazine) | 160.2 | Ipso carbon. Highly deshielded by N and O. |

| C-O (Phenyl) | 153.5 | Ipso carbon of the ether linkage. |

| Pyrazine CH | 141.8, 139.5, 136.2 | Typical pyrazine ring carbons. |

| C-H (Ortho to I) | 138.6 | Deshielded aromatic signal. |

| C-H (Ortho to O) | 123.1 | Shielded aromatic signal. |

| C-I (Iodine) | 87.4 | Diagnostic Peak. Carbon attached to Iodine is heavily shielded (Heavy Atom Effect). |

Analyst Note: The presence of the signal at ~87 ppm is the definitive confirmation of the C-I bond integrity. If this peak is missing, oxidative deiodination may have occurred.

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

Molecular Formula:

Key Diagnostic Features:

-

Monoisotopic Iodine: Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio), Iodine is monoisotopic (

). The molecular ion ( -

Fragmentation: The C-O ether bond is robust, but the C-I bond is the weakest point.

Table 3: MS Fragmentation Pattern (EI, 70 eV)

| m/z | Ion Identity | Fragment Structure |

| 298 | Molecular Ion (Parent). | |

| 171 | Loss of Iodine radical (127 Da). Base Peak. | |

| 143 | Loss of | |

| 95 | Pyrazinyloxy cation (Cleavage of ether bond). | |

| 79 | Pyrazine cation. |

Fragmentation Pathway Visualization:

Caption: Figure 2. Primary fragmentation pathway showing the characteristic loss of Iodine.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Vibration Mode | Intensity | Assignment |

| 3050 - 3080 | C-H Stretch (Ar) | Weak | Aromatic protons. |

| 1570 - 1590 | C=N Stretch | Medium | Pyrazine ring breathing. |

| 1470 - 1490 | C=C Stretch | Strong | Aromatic ring skeletal vibrations. |

| 1230 - 1250 | C-O-C Stretch | Strong | Asymmetric ether stretch (Diagnostic). |

| 1000 - 1020 | C-O-C Stretch | Medium | Symmetric ether stretch. |

| ~500 - 600 | C-I Stretch | Weak | Carbon-Iodine bond (often obscured in fingerprint). |

Quality Control & Purity Profiling

When analyzing this compound, specific impurities from the synthesis must be monitored.

-

Unreacted 4-Iodophenol:

-

Detection: IR broad band at 3200-3400

(O-H stretch). -

NMR: Upfield shift of ortho-protons in DMSO due to H-bonding.

-

-

2-Chloropyrazine:

-

Detection: GC-MS (lower MW: 114).

-

NMR: Distinct shifts for the unsubstituted pyrazine.

-

-

Bis-substitution (Rare):

-

If 2,6-dichloropyrazine was used as a starting material (common error), a bis-phenoxy product is possible. Check MS for m/z ~480.

-

References

-

Synthesis of Pyrazinyl Ethers

- Title: Synthesis and properties of 2-(4-methoxyphenoxy)pyrazine (Structural Analogue).

- Source: Nasir, S. B., et al. Acta Crystallographica Section E, 2010.

-

URL:[Link]

-

General

Methodology on Pyrazines: -

NMR Shift Prediction Principles (Heavy Atom Effect)

- Title: Iodine Substituent Effects in NMR Spectroscopy.

- Source:Silverstein, Spectrometric Identific

-

URL:[Link]

Sources

2-(4-Iodophenoxy)pyrazine as a scaffold in medicinal chemistry

An In-depth Technical Guide to 2-(4-Iodophenoxy)pyrazine as a Scaffold in Medicinal Chemistry

Introduction

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive starting point for drug discovery. Within this class of compounds, this compound has emerged as a particularly valuable building block. The presence of the iodine atom at the 4-position of the phenoxy ring offers a versatile handle for further chemical modifications, most notably for the introduction of radiolabels for diagnostic imaging or for use in cross-coupling reactions to build molecular complexity. This guide provides a comprehensive overview of the synthesis, key applications, and therapeutic potential of the this compound scaffold for researchers and drug development professionals.

Synthesis of the this compound Scaffold

The most common and straightforward synthesis of this compound involves a nucleophilic aromatic substitution (SNAAr) reaction. This typically entails the reaction of 2-chloropyrazine with 4-iodophenol in the presence of a base.

A general procedure for this synthesis is as follows:

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-iodophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1 - 1.5 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding phenoxide salt.

-

To this mixture, add 2-chloropyrazine (1.0 - 1.2 eq).

-

Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The crude product will precipitate out and can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

The Pyrazine Pharmacophore: Mechanistic Diversity from Antimycobacterial Energetics to Oncogenic Kinase Inhibition

Executive Summary

The pyrazine ring (1,4-diazine) represents a "privileged scaffold" in medicinal chemistry due to its electron-deficient nature and specific hydrogen-bonding capabilities. While historically defined by the frontline tuberculosis drug Pyrazinamide (PZA) , the pharmacophore has evolved into a cornerstone for oncology, particularly in the design of ATP-competitive kinase inhibitors. This guide dissects the dualistic mechanism of action (MoA) of pyrazine derivatives: the pH-dependent bioenergetic collapse in Mycobacterium tuberculosis (Mtb) and the precise steric inhibition of oncogenic kinases in mammalian cells.

Part 1: Chemical Scaffolding & Pharmacophore Analysis

The pyrazine nucleus is characterized by two nitrogen atoms at positions 1 and 4 of the six-membered ring.[1] This arrangement confers distinct physicochemical properties essential for drug-target interactions:

-

π-Deficiency: The electronegative nitrogen atoms pull electron density from the ring carbons, making the scaffold resistant to oxidative metabolism and highly reactive towards nucleophilic substitution, facilitating diverse derivatization.

-

H-Bonding Potential: In kinase inhibitors, the pyrazine nitrogens often serve as hydrogen bond acceptors, mimicking the N1 and N3 atoms of the adenine ring in ATP. This allows the scaffold to anchor firmly within the hinge region of kinase active sites.

-

Lipophilicity Balance: The ring lowers logP compared to benzene analogs, often improving the water solubility and oral bioavailability of the final drug candidate.

Part 2: Mechanism of Action – The Antimycobacterial Paradigm (PZA)

Pyrazinamide (PZA) remains the most enigmatic component of the standard TB regimen. Unlike isoniazid or rifampicin, PZA is a sterilizing drug , uniquely effective against non-replicating (dormant) bacilli residing in acidic environments (e.g., phagolysosomes).

The Prodrug Activation Cycle

PZA is a prodrug.[2][3][4] Its activation requires the bacterial enzyme pyrazinamidase (PZase) , encoded by the pncA gene.[4]

-

Conversion: PZase hydrolyzes PZA into pyrazinoic acid (POA) .

-

Efflux & Re-entry: POA is actively effluxed by the bacterium. However, in an acidic extracellular environment (pH < 6.0), POA becomes protonated to HPOA.

-

Accumulation: HPOA is uncharged and lipophilic, allowing it to diffuse passively back across the mycobacterial membrane. Once inside the neutral cytoplasm (pH ~7.0), it dissociates back into POA⁻ and H⁺.

The "Dirty" Mechanism: Multi-Target Toxicity

The accumulation of POA⁻ and protons triggers a cascade of failure:

-

Membrane Energetics Collapse: The continuous influx of H⁺ dissipates the proton motive force (PMF), specifically the transmembrane proton gradient (

pH). This halts ATP synthesis and transport processes. -

Ribosomal Inhibition (RpsA): POA binds to Ribosomal Protein S1 (RpsA), inhibiting trans-translation . This prevents the ribosome from rescuing stalled mRNA complexes, a critical survival mechanism under stress.

-

Pantothenate Antagonism (PanD): Recent evidence suggests POA inhibits aspartate decarboxylase (PanD), blocking Coenzyme A biosynthesis.

Visualization: PZA Mechanistic Pathway

Figure 1: The "Ion Trap" mechanism of Pyrazinamide. HPOA re-entry drives cytoplasmic acidification and target inhibition.

Part 3: Mechanism of Action – The Oncology Frontier

In oncology, pyrazine derivatives (often fused as pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-b]pyrazines) function primarily as Type I Kinase Inhibitors .

ATP-Competitive Inhibition

These molecules bind to the ATP-binding pocket of the kinase in its active conformation (DFG-in).

-

Hinge Binding: The pyrazine nitrogens form critical hydrogen bonds with the backbone residues of the kinase hinge region.

-

Selectivity: Substituents on the pyrazine ring are designed to occupy the hydrophobic back pocket or the solvent-exposed front pocket, conferring selectivity for specific oncogenic kinases (e.g., c-Met, BRAF, EGFR).

Tubulin Destabilization

Certain pyrazine-chalcone hybrids target the colchicine-binding site of tubulin. This prevents microtubule polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[5]

Part 4: Validated Experimental Protocols

Protocol A: PZA Susceptibility Testing (MGIT 960 System)

Standardized protocol for verifying PZA activity, critical due to pH sensitivity.

Principle: Uses a fluorescence-quenching oxygen sensor. Growth of Mtb consumes oxygen, increasing fluorescence.[6] PZA activity is tested at pH 5.9.[6]

-

Inoculum Preparation:

-

Prepare a suspension of M. tuberculosis from a fresh culture (7H9 broth or Lowenstein-Jensen slant).

-

Adjust turbidity to 0.5 McFarland Standard .

-

Dilute 1:5 in sterile saline.

-

-

Media Preparation:

-

Use BBL™ MGIT™ PZA Medium (pH 5.9). Note: Standard MGIT tubes (pH 6.8) cannot be used as PZA is inactive at neutral pH.

-

Add 0.8 mL of PZA Supplement (OADC + antibiotics) to the tube.

-

-

Drug Addition:

-

Add 100 µL of PZA stock to achieve a critical concentration of 100 µg/mL .[7]

-

-

Inoculation:

-

Test Tube: Add 0.5 mL of the 1:5 diluted inoculum.

-

Growth Control (GC): Dilute the inoculum further (1:10) and add 0.5 mL to a drug-free PZA MGIT tube.

-

-

Incubation & Monitoring:

-

Load into the BACTEC MGIT 960 instrument.

-

Result: Susceptibility is reported if the GC tube reaches 400 Growth Units (GU) before the drug-containing tube reaches 100 GU.

-

Protocol B: Membrane Potential Ratiometric Assay

To validate the "energetics collapse" mechanism in bacteria.

Reagent: DiOC2(3) (3,3′-diethyloxacarbocyanine iodide). This dye exhibits red fluorescence (aggregates) at high membrane potential and green fluorescence (monomers) at low potential.

-

Cell Preparation:

-

Grow bacterial culture to Log phase (

). -

Dilute to

CFU/mL in buffer (pH 6.0 for PZA testing).

-

-

Treatment:

-

Aliquot cells into a 96-well black plate.

-

Add Pyrazine derivative (test), CCCP (positive control for depolarization, 10 µM), and DMSO (negative control).

-

Incubate for 1-4 hours.

-

-

Staining:

-

Add DiOC2(3) to a final concentration of 30 µM.

-

Incubate for 15-30 minutes in the dark at room temperature.

-

-

Measurement:

-

Measure fluorescence using a flow cytometer or microplate reader.

-

Green Channel: Ex 488 nm / Em 530 nm.

-

Red Channel: Ex 488 nm / Em 610 nm.

-

-

Data Analysis:

-

Calculate the Red/Green Ratio .

-

A decrease in the ratio compared to the DMSO control indicates membrane depolarization (loss of PMF).

-

Part 5: Future Perspectives

The future of pyrazine therapeutics lies in hybridization and covalent targeting .

-

Anticancer: Covalent inhibitors targeting non-catalytic cysteines (e.g., in BTK or EGFR) using pyrazine scaffolds equipped with acrylamide "warheads" are showing promise in overcoming resistance.

-

Antitubercular: To bypass pncA resistance (the major cause of PZA failure), researchers are developing "active" pyrazinoic acid esters that can permeate the membrane without requiring the specific bacterial amidase for activation.

References

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

-

Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[2][4] Science. Link

-

Gopal, P., et al. (2019). Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and inhibition of ribosomal protein S1. Nature Communications. Link

-

Furet, P., et al. (2019). Discovery of a Novel Class of Pyrazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

-

World Health Organization. (2018). Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis. Link

-

Thermo Fisher Scientific. (2024). BacLight™ Bacterial Membrane Potential Kit Protocol. Link

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. journals.asm.org [journals.asm.org]

- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]

- 6. aphl.org [aphl.org]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

An In-depth Technical Guide to 2-(4-Iodophenoxy)pyrazine: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-Iodophenoxy)pyrazine, a heterocyclic compound with potential significance for researchers, scientists, and professionals in the field of drug development. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes information on closely related analogs and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, and prospective pharmacological applications.

Molecular Profile and Physicochemical Characteristics

While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental properties can be derived from its molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇IN₂O | Calculated |

| Molecular Weight | 298.08 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

The molecular structure consists of a pyrazine ring linked to a 4-iodophenoxy moiety via an ether bond. The presence of the pyrazine core, a nitrogen-containing heterocycle, imparts a range of chemical properties that are of interest in medicinal chemistry. Pyrazine and its derivatives are known to participate in various biological interactions, often acting as scaffolds in the design of pharmacologically active molecules.[1]

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached through nucleophilic aromatic substitution (SNAᵣ), a well-established method for the formation of aryl ethers. A plausible and efficient synthetic route is adapted from the successful synthesis of its methoxy analog, 2-(4-methoxyphenoxy)pyrazine.[2][3]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This protocol outlines a robust method for the synthesis of this compound from commercially available starting materials.

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

Materials:

-

2-Chloropyrazine

-

4-Iodophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of 2-Chloropyrazine: Add 2-chloropyrazine (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Alternative Synthetic Strategies: Modern Cross-Coupling Reactions

For more specialized applications or to overcome potential challenges with the SNAᵣ reaction, modern palladium- or copper-catalyzed cross-coupling reactions represent powerful alternatives for the formation of the aryl ether bond.

-

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, modifications of this palladium-catalyzed reaction can also be applied to form C-O bonds.

-

Ullmann Condensation: This classic copper-catalyzed reaction is a well-established method for the synthesis of diaryl ethers and could be optimized for the coupling of 2-halopyrazines with 4-iodophenol.

Caption: Alternative cross-coupling routes to this compound.

Potential Applications in Drug Discovery and Development

The pyrazine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4] Derivatives of pyrazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and diuretic effects.[1]

Anticipated Pharmacological Profile

Based on the activities of structurally related phenoxy-pyrazine derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

-

Oncology: Many pyrazine derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival. The phenoxy-pyrazine scaffold can be tailored to interact with specific kinase domains or other protein targets.

-

Infectious Diseases: The pyrazine ring is a key component of several antibacterial and antifungal agents. The introduction of a halogenated phenyl group could enhance the antimicrobial properties of the molecule.

-

Inflammatory Disorders: Certain pyrazine-based compounds have shown anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory diseases.

The Role of the Iodophenyl Moiety

The 4-iodophenyl group in the target molecule can serve several strategic purposes in drug design:

-

Modulation of Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.

-

Metabolic Stability: The presence of the iodine atom can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

-

Synthetic Handle: The iodine atom provides a reactive site for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific biological data is currently limited, its structural features, based on the well-established pharmacological importance of the pyrazine scaffold, suggest a high potential for biological activity. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, opening the door for its inclusion in screening libraries and further investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

-

Nasir, S. B., Abdullah, Z., Mainal, A., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2236. [Link]

-

Nasir, S. B., Abdullah, Z., Mainal, A., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)pyrazine. ResearchGate. [Link]

-

Semwal, R., & Kumar, A. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Drug Delivery and Therapeutics, 8(5), 136-145. [Link]

-

Zhang, Y., Wu, J., & Zhang, Y. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(18), 6524. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(4-Iodophenoxy)pyrazine in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazine Derivatives in Oncology

The pyrazine moiety, a nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] In the realm of oncology, pyrazine-based compounds have emerged as a promising class of therapeutics, exhibiting cytotoxic effects against various cancer cell lines, including lung, breast, and leukemia.[2][3][4] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[3][5][6]

This document provides a comprehensive guide to the application of a novel pyrazine derivative, 2-(4-Iodophenoxy)pyrazine , in cancer cell line studies. While specific data for this compound is emerging, this guide is built upon the established activities of structurally related pyrazine compounds and provides robust protocols for its initial characterization as a potential anticancer agent. We will explore its hypothesized mechanism of action, provide detailed protocols for its evaluation, and offer insights into the interpretation of results.

Hypothesized Mechanism of Action of this compound

Based on the literature for related pyrazine derivatives, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis, potentially mediated by the modulation of the Bcl-2 family of proteins and the activation of caspases.[3][7][8] The presence of the iodophenoxy group may enhance its activity and selectivity towards cancer cells.

A proposed signaling pathway for the induction of apoptosis by this compound is illustrated below:

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.[10]

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11][12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.[14]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins.[14]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

Caption: A streamlined workflow for Western Blot analysis.

-

Cell Lysate Preparation: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C. Also, probe for a loading control like β-actin to normalize the results.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add a chemiluminescent substrate.[16] Image the blot using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the described experiments.

| Cancer Cell Line | This compound IC50 (µM) | % Apoptotic Cells (at IC50) | Relative Protein Expression (Fold Change vs. Control) |

| (72h) | (48h) | Bax/Bcl-2 Ratio | |

| A549 | Insert Value | Insert Value | Insert Value |

| MCF-7 | Insert Value | Insert Value | Insert Value |

| HeLa | Insert Value | Insert Value | Insert Value |

An increase in the Bax/Bcl-2 ratio and the level of cleaved Caspase-3 would support the hypothesis that this compound induces apoptosis through the intrinsic pathway.

Conclusion and Future Directions

These application notes provide a robust starting point for investigating the anticancer properties of this compound. The outlined protocols for cell viability, apoptosis, and protein expression analysis will enable a thorough initial characterization of this novel compound. Further studies could explore its effects on other cancer cell lines, its potential for cell cycle arrest, and its in vivo efficacy in preclinical animal models. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent.

References

-

Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). RSC Advances. [Link]

-

Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). ResearchGate. [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). National Center for Biotechnology Information. [Link]

-

2-(4-Methoxyphenoxy)pyrazine. (n.d.). National Center for Biotechnology Information. [Link]

-

Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2021). ResearchGate. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). National Center for Biotechnology Information. [Link]

-

total synthesis of a new inhibitor of superoxide anion generation, OPC-15161. (n.d.). Royal Society of Chemistry. [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. [Link]

-

Mechanism of Action of the New Copper(Ii) Pyrazine-Based Complex with High Anticancer Activity and Selectivity Towards Cancer Cells. (2024). ResearchGate. [Link]

-

An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]

-

Microbial Communication via Pyrazine Signaling: A New Class of Signaling Molecules Identified in Vibrio cholerae. (2011). ResearchGate. [Link]

-

Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2023). MDPI. [Link]

-

Pharmacological activity and mechanism of pyrazines. (2023). National Center for Biotechnology Information. [Link]

-

An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. (2023). Bentham Science. [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Covance. [Link]

-

Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. [Link]

-

Apoptosis Protocols. (n.d.). University of South Florida. [Link]

-

An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. (2023). ResearchGate. [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. [Link]

-

Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. [Link]

-

DNA-Targeted 1,2,4-Benzotriazine 1,4-Dioxides: Potent Analogues of the Hypoxia-Selective Cytotoxin Tirapazamine. (2003). ResearchGate. [Link]

-

Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. (2003). National Center for Biotechnology Information. [Link]

-

Guidelines for cell viability assays. (2020). ResearchGate. [Link]

-

Western Blot Protocol. (n.d.). OriGene Technologies Inc.. [Link]

-

PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021). YouTube. [Link]

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 5. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AT [thermofisher.com]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. origene.com [origene.com]

Application Notes and Protocols: Investigating the Bioactivity of 2-(4-Iodophenoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazine Derivatives

Pyrazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pyrazine scaffold is a key component in numerous clinically approved drugs and serves as a valuable pharmacophore in medicinal chemistry.[3] Many pyrazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.[1][4] This document provides a comprehensive experimental framework for characterizing the bioactivity of a novel pyrazine derivative, 2-(4-Iodophenoxy)pyrazine, with a focus on its potential as an anticancer agent. The proposed workflow is designed to systematically evaluate its cytotoxic effects, identify its molecular targets, and elucidate its mechanism of action.

Experimental Workflow: A Phased Approach to Bioactivity Profiling

A logical, multi-stage approach is essential for the thorough characterization of a novel compound. This workflow begins with broad cytotoxicity screening and progressively narrows down to specific molecular interactions and cellular effects.

Caption: A three-phase experimental workflow for the bioactivity characterization of this compound.

Phase 1: Initial Screening for Anticancer Activity

The initial phase focuses on determining the cytotoxic potential of this compound across a diverse panel of human cancer cell lines. In vitro assays are crucial for the initial screening of potential anticancer compounds as they provide a rapid and cost-effective method to identify active molecules.[5][6][7][8]

Rationale for Cell Line Selection

A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, liver) should be selected to assess the breadth of the compound's activity.[9][10] This may include, but is not limited to, MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). A non-cancerous cell line (e.g., HaCaT or primary fibroblasts) should be included to evaluate selectivity and potential toxicity to normal cells.

Cell Viability Assays: MTT and XTT

Scientific Principle: Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric assays used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of living cells.[13][14]

Protocol: XTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. The observed inhibitory activity of compounds can be influenced by cell concentration, making this an important parameter to standardize.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Color Development: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

| Parameter | Recommendation | Rationale |

| Cell Lines | Panel of 4-6 cancer lines + 1 non-cancerous line | To assess broad-spectrum activity and selectivity. |

| Seeding Density | 5,000 - 10,000 cells/well | To ensure logarithmic growth during the assay. |

| Compound Conc. | 0.1 - 100 µM (logarithmic dilutions) | To capture a full dose-response curve. |

| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects. |

| Controls | Vehicle (DMSO), Positive (Doxorubicin) | To ensure assay validity and compare potency. |

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic activity of this compound is confirmed, the next step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[16]

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Scientific Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17] Flow cytometry can be used to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[18]

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

Scientific Principle: Western blotting is a technique used to detect specific proteins in a sample.[19] The expression levels of key apoptosis-regulating proteins can provide insights into the mechanism of action of the compound.[20][21] This includes the activation of caspases (e.g., cleavage of caspase-3) and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).

Protocol: Western Blotting

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.[22]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

| Target Protein | Expected Change in Apoptosis | Significance |

| Cleaved Caspase-3 | Increase | Key executioner caspase. |

| Cleaved PARP | Increase | Substrate of cleaved caspase-3. |

| Bax | Increase | Pro-apoptotic Bcl-2 family member. |

| Bcl-2 | Decrease | Anti-apoptotic Bcl-2 family member. |

Phase 3: Target Identification and Pathway Analysis

Given that many pyrazine derivatives act as kinase inhibitors, this phase will explore the effect of this compound on key signaling pathways frequently dysregulated in cancer.[1][24]

Kinase Inhibition Profiling

Scientific Principle: Kinase activity can be measured using various assay formats, including those that detect the depletion of ATP or the formation of ADP.[25][26] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[26][27] A decrease in ADP production in the presence of the compound indicates kinase inhibition.

Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: Set up a kinase reaction in a multi-well plate containing the kinase of interest (e.g., c-Met, VEGFR-2, SHP2), its substrate, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

Analysis of Intracellular Signaling Pathways

Scientific Principle: The RAS-ERK (MAPK) and PI3K/AKT signaling pathways are critical for cancer cell proliferation and survival.[4][23] The activation state of key proteins in these pathways can be assessed by western blotting using phospho-specific antibodies.

Caption: Hypothesized inhibition of a receptor tyrosine kinase by this compound, leading to the downregulation of the RAS/MAPK and PI3K/AKT signaling pathways.

Protocol: Western Blot for Phospho-proteins

Follow the western blot protocol outlined in section 2.2, but use primary antibodies specific for the phosphorylated forms of key signaling proteins, such as phospho-ERK and phospho-AKT. Total protein levels for ERK and AKT should also be measured to ensure that any observed decrease in phosphorylation is not due to a decrease in the total amount of the protein.

Conclusion and Future Directions

This comprehensive experimental guide provides a robust framework for the initial characterization of the bioactivity of this compound. The data generated from these studies will be crucial in determining its potential as an anticancer agent, elucidating its mechanism of action, and identifying its molecular targets. Positive results would warrant further investigation, including in vivo efficacy studies in animal models and more detailed structure-activity relationship (SAR) studies.

References

-

Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][24][28]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. Available at: [Link]

-

Chylewska, A., et al. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. PubMed Central. Available at: [Link]

-

Tiekink, E. R. T., et al. (2011). 2-(4-Methoxyphenoxy)pyrazine. PMC. Available at: [Link]

-

Sari, Y., et al. (2024). Total Synthesis and Anticancer Evaluation of BZR-cotoxin IV. Trends in Sciences. Available at: [Link]

-

Nikolaou, A., et al. (2020). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). MTT assay. Wikipedia. Available at: [Link]

-

Muthusamy, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

-

Muthusamy, V., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

-

Sharma, V., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Li, H., et al. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]

-

Dar, S., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate. Available at: [Link]

-

Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. Available at: [Link]

-

Zuercher, W. J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

-

Stec, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link]

-

ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]

-

Squatrito, R. C., et al. (1997). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

Bailey, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

BioTechniques. (2020). Western Blot Application in Cancer and Pain Management. BioTechniques. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 7. noblelifesci.com [noblelifesci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. medium.com [medium.com]

- 20. blog.championsoncology.com [blog.championsoncology.com]

- 21. biotechniques.com [biotechniques.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. bmglabtech.com [bmglabtech.com]

- 27. promega.com [promega.com]

- 28. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Scaffold: A Versatile Platform for Chemical Probe Development

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry and chemical biology.[1][2][3] Its unique electronic properties, synthetic tractability, and ability to engage in diverse biological interactions have led to the development of numerous therapeutic agents and research tools.[3][4][5] While specific data on 2-(4-Iodophenoxy)pyrazine as a chemical probe is not extensively documented in publicly available literature, its structural motifs—a pyrazine ring linked to an iodinated phenyl group via an ether linkage—suggest a strong potential for its application in probing biological systems. The presence of an iodine atom, for instance, opens avenues for radio-labeling and advanced imaging techniques.